molecular formula C20H18ClN3O4S B2421065 N-(6-CHLOROQUINOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE CAS No. 953852-87-4

N-(6-CHLOROQUINOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Cat. No.: B2421065
CAS No.: 953852-87-4
M. Wt: 431.89
InChI Key: FZKUCOVEDGLZST-UHFFFAOYSA-N
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Description

N-(6-CHLOROQUINOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CHLOROQUINOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Chlorination: The quinoline core is then chlorinated at the 6-position using reagents like phosphorus oxychloride.

    Amidation: Finally, the benzamide moiety is introduced through an amidation reaction using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(6-CHLOROQUINOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups into the quinoline ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of certain enzymes or receptors.

    Medicine: Investigated for its therapeutic potential in treating diseases such as malaria, cancer, or bacterial infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-CHLOROQUINOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Sulfonylureas: A class of compounds with sulfonyl groups that are used as antidiabetic agents.

    Benzamides: A group of compounds with a benzamide moiety that have various pharmacological activities.

Uniqueness

N-(6-CHLOROQUINOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to its combination of a quinoline core, a chloro substituent, a morpholin-4-ylsulfonyl group, and a benzamide moiety. This unique structure may confer specific biological activities and make it a valuable compound for research and development.

Properties

IUPAC Name

N-(6-chloroquinolin-4-yl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c21-15-4-5-18-17(13-15)19(6-7-22-18)23-20(25)14-2-1-3-16(12-14)29(26,27)24-8-10-28-11-9-24/h1-7,12-13H,8-11H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKUCOVEDGLZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=C4C=C(C=CC4=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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